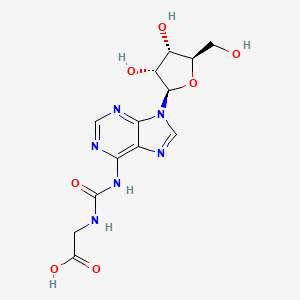
Methyl N-(4-hydroxyphenyl)-N-phenylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(4-hydroxyphenyl)-N-phenylglycinate is an organic compound that belongs to the class of glycinates. It is characterized by the presence of a methyl ester group, a phenyl group, and a hydroxyphenyl group attached to a glycine backbone. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(4-hydroxyphenyl)-N-phenylglycinate typically involves the reaction of glycine derivatives with phenolic compounds. One common method includes the esterification of glycine with methanol in the presence of an acid catalyst, followed by the reaction with 4-hydroxyphenyl and phenyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as sulfuric acid or hydrochloric acid is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl N-(4-hydroxyphenyl)-N-phenylglycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Methyl N-(4-hydroxyphenyl)-N-phenylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl N-(4-hydroxyphenyl)-N-phenylglycinate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it acts as a nitrification inhibitor by interfering with the activity of ammonia-oxidizing bacteria and archaea. This inhibition is mediated through the modulation of auxin signaling pathways, leading to changes in root architecture and nitrogen uptake .
Comparaison Avec Des Composés Similaires
Methyl 3-(4-hydroxyphenyl)propionate: Another nitrification inhibitor with similar biological activity.
3,4-Dimethylpyrazole phosphate (DMPP): A synthetic nitrification inhibitor with different molecular targets.
Uniqueness: Methyl N-(4-hydroxyphenyl)-N-phenylglycinate is unique due to its dual functionality as both a nitrification inhibitor and a modulator of root system architecture. This dual role makes it particularly valuable in agricultural applications, where it can enhance plant growth while reducing nitrogen loss .
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
methyl 2-(N-(4-hydroxyphenyl)anilino)acetate |
InChI |
InChI=1S/C15H15NO3/c1-19-15(18)11-16(12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10,17H,11H2,1H3 |
Clé InChI |
ZXMMSYULNVZCLH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


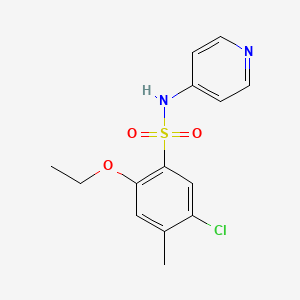
![6-(3,4-Dimethoxybenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360616.png)
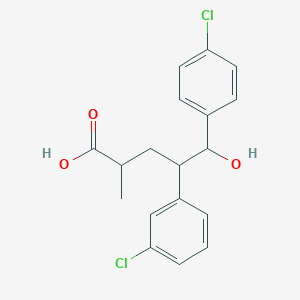
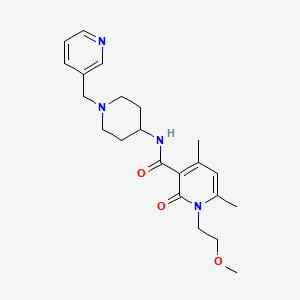
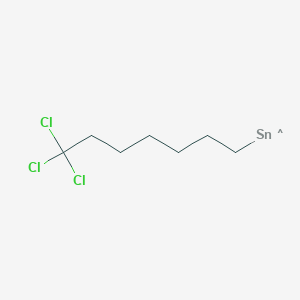
![2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B13360646.png)
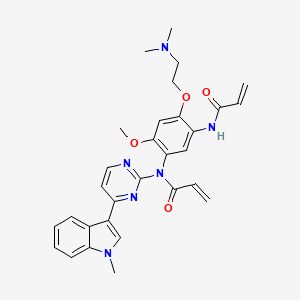


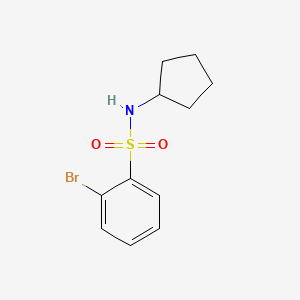
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13360681.png)
![4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13360703.png)
![N-(5-chloropyridin-2-yl)-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13360710.png)
